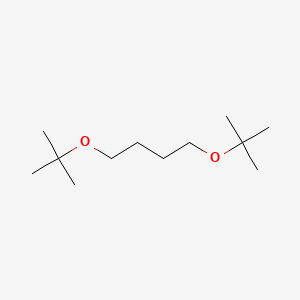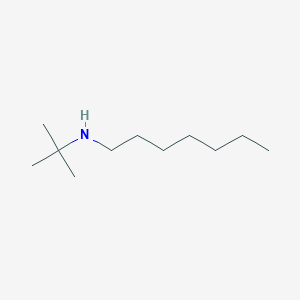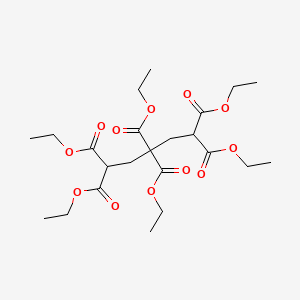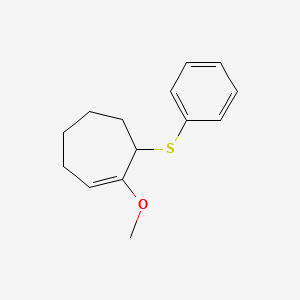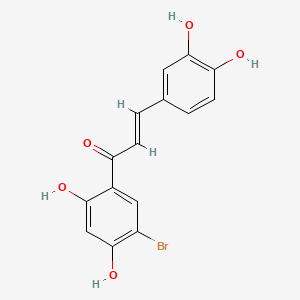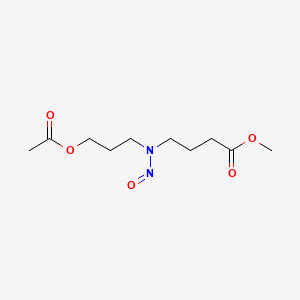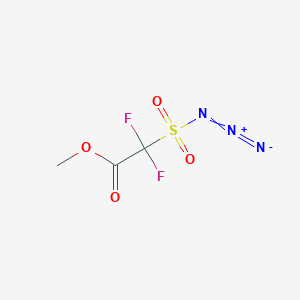![molecular formula C28H37N3O2 B14429848 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline CAS No. 77855-16-4](/img/structure/B14429848.png)
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinoxaline core fused with an indole ring, and it is substituted with heptyloxy groups at the 1 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal.
Formation of the Indole Ring: The indole ring can be constructed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Substitution with Heptyloxy Groups: The final step involves the substitution of the quinoxaline core with heptyloxy groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .
Applications De Recherche Scientifique
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Quinoxaline 1,4-di-N-oxides: Exhibits a range of biological activities, including antibacterial and anticancer properties.
Indolo[2,3-b]quinoxaline Derivatives: Similar compounds with variations in substituents that exhibit diverse biological activities.
Uniqueness
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern with heptyloxy groups, which may confer distinct electronic and steric properties.
Propriétés
Numéro CAS |
77855-16-4 |
|---|---|
Formule moléculaire |
C28H37N3O2 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
1,4-diheptoxy-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C28H37N3O2/c1-3-5-7-9-13-19-32-23-17-18-24(33-20-14-10-8-6-4-2)27-26(23)30-25-21-15-11-12-16-22(21)29-28(25)31-27/h11-12,15-18H,3-10,13-14,19-20H2,1-2H3,(H,29,31) |
Clé InChI |
XBHJCRSRCXYXLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


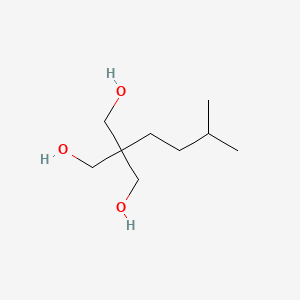
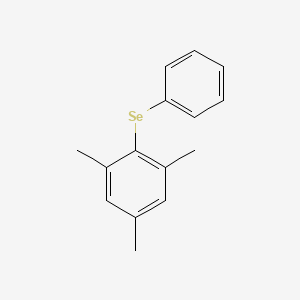
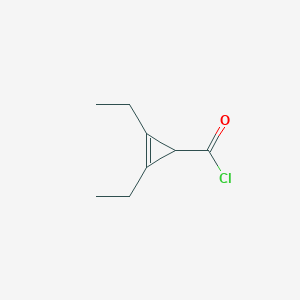
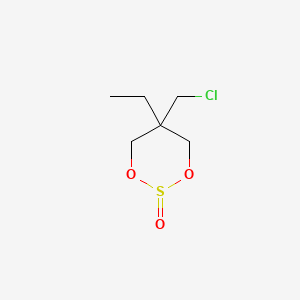
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
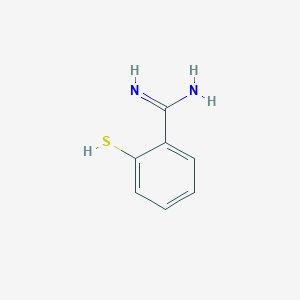
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
